molecular formula C16H13ClN2O B12214866 3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde

3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde

Cat. No.: B12214866
M. Wt: 284.74 g/mol
InChI Key: HCHYRNSAYPDAFQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde is a heterocyclic compound that belongs to the pyrazoline family This compound is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms The compound also features a chlorophenyl group and a phenyl group attached to the pyrazoline ring, as well as an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrazoline derivative. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: 3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarboxylic acid.

    Reduction: 3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbinol.

    Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazoline ring may interact with various receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-phenyl-2-pyrazolinecarbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    3-(4-Methylphenyl)-5-phenyl-2-pyrazolinecarbaldehyde: Similar structure but with a methyl group instead of chlorine.

    3-(4-Nitrophenyl)-5-phenyl-2-pyrazolinecarbaldehyde: Similar structure but with a nitro group instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)-5-phenyl-2-pyrazolinecarbaldehyde is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which may enhance the compound’s binding affinity to specific targets.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde

InChI

InChI=1S/C16H13ClN2O/c17-14-8-6-12(7-9-14)15-10-16(19(11-20)18-15)13-4-2-1-3-5-13/h1-9,11,16H,10H2

InChI Key

HCHYRNSAYPDAFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C=O)C3=CC=CC=C3

Origin of Product

United States

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